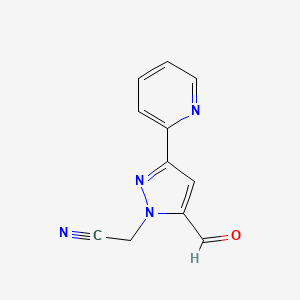

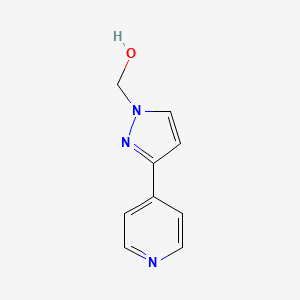

6-((3-Ethoxypropyl)amino)pyridazin-3-ol

Descripción general

Descripción

6-((3-Ethoxypropyl)amino)pyridazin-3-ol is a versatile chemical compound used in various scientific studies due to its unique properties. It is available for purchase from various chemical suppliers .

Synthesis Analysis

Pyridazine synthesis involves a variety of methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine compounds undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A study explored the synthesis of novel thieno[2,3-c]pyridazines, using a compound related to 6-((3-Ethoxypropyl)amino)pyridazin-3-ol as a starting material, which showed significant antibacterial activities. This research highlights the compound's potential in the development of new antibacterial agents (Al-Kamali et al., 2014).

Novel Synthesis Methodologies

Another study described a regiospecific synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones, showcasing an innovative approach to creating compounds with potential medicinal properties. This underscores the versatility of 6-((3-Ethoxypropyl)amino)pyridazin-3-ol derivatives in pharmaceutical chemistry (Dragovich et al., 2008).

Pharmacological Investigations

Research into pyridazine derivatives for pharmacological investigations found certain 3,6-dialkoxy-pyridazines with good anticonvulsive properties. This indicates the potential of 6-((3-Ethoxypropyl)amino)pyridazin-3-ol derivatives in creating new treatments for neurological conditions (Druey et al., 1954).

Anticancer Agents Synthesis

The synthesis of potential anticancer agents involved imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from compounds similar to 6-((3-Ethoxypropyl)amino)pyridazin-3-ol, further exemplifies the compound's role in developing new cancer treatments (Temple et al., 1987).

Antiinflammatory and Analgesic Properties

A study on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a related compound, showed it to be a potent analgesic and anti-inflammatory agent. This highlights the potential therapeutic applications of derivatives of 6-((3-Ethoxypropyl)amino)pyridazin-3-ol in managing pain and inflammation (Takaya et al., 1979).

Solubility and Drug Formulation

The solubility and thermodynamic behavior of pyridazinone derivatives were examined to address their weak aqueous solubility and toxicity issues, crucial for drug formulation and delivery systems (Shakeel et al., 2017).

Propiedades

IUPAC Name |

3-(3-ethoxypropylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-14-7-3-6-10-8-4-5-9(13)12-11-8/h4-5H,2-3,6-7H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULFMLVEOZIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-Ethoxypropyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.